molecular formula C19H16N4O3S B2763651 N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide CAS No. 946285-29-6

N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide

Cat. No.: B2763651
CAS No.: 946285-29-6
M. Wt: 380.42
InChI Key: ACASBQFWINWODT-UHFFFAOYSA-N
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Description

N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C19H16N4O3S and its molecular weight is 380.42. The purity is usually 95%.
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Biological Activity

N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N4O3SC_{19}H_{16}N_{4}O_{3}S, with a molecular weight of 380.4 g/mol. The compound features a unique combination of isoxazole, pyridine, and benzothiazole moieties, which contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC19H16N4O3S
Molecular Weight380.4 g/mol
CAS Number946202-52-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the preparation of benzothiazole and pyridine derivatives followed by their coupling through condensation reactions. Common reagents include thionyl chloride and methylamine, optimized for high yield and purity.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds containing benzothiazole and isoxazole structures. For instance, research indicates that derivatives similar to this compound exhibit significant growth inhibition against various cancer cell lines.

  • Mechanism of Action : The compound is believed to interact with specific molecular targets such as enzymes and receptors involved in cancer progression, potentially inhibiting pathways critical for tumor growth.
  • Case Study : In a comparative study of heterocyclic compounds, derivatives showed IC50 values ranging from 0.20 to 2.58 μM against human cancer cell lines, indicating potent antiproliferative activity .

Antitubercular Activity

Research has also explored the efficacy of similar compounds against Mycobacterium tuberculosis. For example, certain derivatives demonstrated high inhibitory activity with minimum inhibitory concentrations (MIC) effective against both replicating and non-replicating strains .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other heterocyclic compounds:

Compound NameIC50 (μM)Biological Activity
This compound0.20–2.58Anticancer
N-(phenyl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamideNot specifiedAntitubercular
2-(benzo[d]thiazol-2-yl)phenolNot specifiedAnticancer

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. The results indicate that it exhibits lower toxicity towards normal fibroblast cells compared to cancerous cells, suggesting a favorable therapeutic index .

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-12-9-15(26-22-12)18(24)23(11-13-5-4-8-20-10-13)19-21-17-14(25-2)6-3-7-16(17)27-19/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACASBQFWINWODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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